1-(1H-indol-5-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(1H-indol-5-yl)ethanone derivatives often involves condensation reactions, utilizing starting materials such as indoles and appropriate acylating agents. For instance, Kumar et al. (2022) synthesized novel 1-(1H-indol-1-yl)ethanone compounds through the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted anilines, highlighting the importance of indole derivatives in medicinal chemistry (Kumar et al., 2022).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and interaction of 1-(1H-indol-5-yl)ethanone derivatives. Kukuljan et al. (2016) explored the structural aspects of 1-(5-methyl-1H-indol-6-yl)ethan-1-one through IR, NMR, mass spectroscopy, and single-crystal X-ray diffraction, revealing how molecular architecture influences its chemical behavior and interaction patterns (Kukuljan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-(1H-indol-5-yl)ethanone derivatives allows for a wide range of transformations, pivotal for synthesizing pharmacologically active compounds. Mosslemin and Movahhed (2012) demonstrated the synthesis of bis(1H-indol-3-yl)ethanones using phenylglyoxals and indole, showcasing the compound's versatility in forming complex structures with potential biological activities (Mosslemin & Movahhed, 2012).
Scientific Research Applications
Synthesis of Novel Derivatives
1-(1H-indol-5-yl)ethanone serves as a key intermediate in the synthesis of various derivatives with significant biological activities. For instance, research has demonstrated the successful synthesis of novel 1H-indole derivatives exhibiting antibacterial and antifungal activities. These derivatives were evaluated against strains like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing significant antimicrobial activity (Letters in Applied NanoBioScience, 2020).
Antimicrobial Activity
Research has been conducted on various 1-(1H-indol-5-yl)ethanone derivatives, particularly focusing on their antimicrobial properties. Studies have shown the synthesis of novel indole-based 1,3,4-oxadiazoles, which exhibited promising antibacterial and antifungal activities. These compounds were synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, showing potential as antimicrobial agents (International Journal of Biomedical Research, 2014).
Anti-inflammatory and Analgesic Properties
Another area of research involves the exploration of anti-inflammatory and analgesic properties in novel derivatives. For example, a study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity using models like carrageenan-induced Rat Hind Paw Edema. These compounds displayed significant anti-inflammatory effects, suggesting potential therapeutic applications (Current Drug Discovery Technologies, 2022).
Synthesis of Bioactive Molecules
The synthesis of bioactive molecules is another significant application. A study reported the synthesis and computational study of 1-(1H-indol-1-yl)ethanone derivatives focusing on their interaction with the COX-2 enzyme and evaluating their in vivo analgesic and anti-inflammatory activities. This research highlights the role of these compounds in the development of novel nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(1H-indol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIUEUUROFVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201481 | |
Record name | Ketone, indol-5-yl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-5-yl)ethanone | |
CAS RN |
53330-94-2 | |
Record name | 1-(1H-Indol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, indol-5-yl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, indol-5-yl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53330-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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